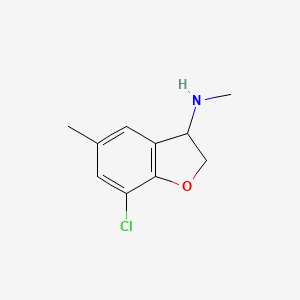

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine

Description

7-Chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a substituted benzofuran derivative featuring a chlorine atom at position 7, a methyl group at position 5, and an N-methyl group on the amine moiety of the dihydrobenzofuran scaffold.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C10H12ClNO/c1-6-3-7-9(12-2)5-13-10(7)8(11)4-6/h3-4,9,12H,5H2,1-2H3 |

InChI Key |

XELSZOCYYRXAII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)OCC2NC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves several steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Comparative Insights

Chlorine at C7 is conserved across most analogs, but its addition at C5 in (R)-5,7-Dichloro-2,3-dihydrobenzofuran-3-amine introduces stronger electron-withdrawing effects, which could influence metabolic stability .

Functional Group Modifications :

- The sulfonyl group in 5-Chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran (melting point: 426–427 K) increases polarity and may alter solubility or target engagement compared to amine derivatives .

- Salt forms (e.g., hydrochloride) improve aqueous solubility, as seen in CAS 1228550-53-5, but may limit blood-brain barrier penetration .

Synthetic Accessibility :

- Analogs like 2-Methyl-2,3-dihydro-1-benzofuran-3-amine (Category D9) are simpler to synthesize due to fewer substituents, but they lack the functional complexity of chlorinated derivatives .

Biological Activity

7-Chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its antibacterial, antifungal, and other pharmacological properties based on recent studies and findings.

- Molecular Formula : C10H12ClN

- CAS Number : 1092352-03-8

- Molecular Weight : 199.66 g/mol

Antibacterial Activity

Recent studies have demonstrated that 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

The effectiveness of the compound can be measured using MIC values, which indicate the lowest concentration of a substance that inhibits bacterial growth. The following table summarizes the MIC values for various bacterial strains:

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.0048 |

| Pseudomonas aeruginosa | 0.037 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antibacterial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine has shown promising antifungal activity.

Antifungal Efficacy

The compound was tested against several fungal strains, yielding the following results:

| Fungal Strain | MIC Value (mg/mL) |

|---|---|

| Candida albicans | 0.005 |

| Aspergillus niger | 0.010 |

These values suggest that it may serve as an effective treatment option for fungal infections .

The precise mechanism by which 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit bacterial cell wall synthesis and disrupt fungal cell membrane integrity.

Case Studies

-

Case Study on Antibacterial Activity :

A study conducted on a series of synthesized derivatives of benzofuran compounds indicated that those similar to 7-chloro-N,5-dimethyl-2,3-dihydro-1-benzofuran-3-amine exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin . -

Clinical Relevance :

In a clinical setting, a formulation containing this compound was evaluated for its effectiveness against MRSA (Methicillin-resistant Staphylococcus aureus). The results showed significant inhibition of MRSA growth at low concentrations, highlighting its potential for treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.